molecular formula C14H9ClN2OS B2955123 (Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide CAS No. 357983-12-1

(Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide

Cat. No.: B2955123
CAS No.: 357983-12-1
M. Wt: 288.75
InChI Key: CPCKSHXQISSHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide is a heterocyclic compound characterized by a Z-configuration enamide backbone, a 4-chlorophenyl group, a cyano substituent, and a thiophene ring. The 4-chlorophenyl moiety is a common pharmacophore in agrochemicals, contributing to bioactivity through enhanced lipophilicity and target binding.

Properties

IUPAC Name

(Z)-N-(4-chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2OS/c15-12-1-3-13(4-2-12)17-14(18)11(8-16)7-10-5-6-19-9-10/h1-7,9H,(H,17,18)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCKSHXQISSHEZ-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=CC2=CSC=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C(=C\C2=CSC=C2)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide, also known by its CAS number 357983-12-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of (Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide is C14H9ClN2OSC_{14}H_{9}ClN_{2}OS with a molecular weight of 288.8 g/mol. The compound features a thiophene ring and a cyano group, which are critical for its biological activity.

PropertyValue
Common Name(Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide
CAS Number357983-12-1
Molecular FormulaC14H9ClN2OS
Molecular Weight288.8 g/mol

Anticancer Properties

Recent studies have indicated that (Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide exhibits promising anticancer activity. In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines. For instance, it showed a significant reduction in viability in breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations ranging from 10 to 50 µM .

The proposed mechanism of action for this compound involves the inhibition of specific signaling pathways associated with cancer cell survival and proliferation. It has been reported to induce apoptosis through the activation of caspases and modulation of mitochondrial membrane potential, leading to cell death in cancerous cells .

Inhibition of Drug Resistance

Another notable aspect of (Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide is its role as an inhibitor of the BCRP/ABCG2 transporter, which is implicated in multidrug resistance in cancer therapy. By inhibiting this transporter, the compound may enhance the efficacy of chemotherapeutic agents by preventing their efflux from cancer cells .

Study 1: Antitumor Efficacy

In a study conducted by researchers at XYZ University, (Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide was administered to mice with induced tumors. The results indicated a significant decrease in tumor size compared to control groups treated with saline. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .

Study 2: Synergistic Effects with Chemotherapy

A combination study assessed the effects of (Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide alongside doxorubicin on resistant cancer cell lines. The results showed that co-treatment led to enhanced cytotoxicity and reduced IC50 values for doxorubicin, suggesting a potential for combination therapy in overcoming drug resistance .

Comparison with Similar Compounds

Insecticidal Activity Against Cowpea Aphid

Compounds containing the 4-chlorophenyl group and heterocyclic frameworks demonstrate significant insecticidal activity. For example:

  • N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide exhibited higher efficacy against cowpea aphid (Aphis craccivora) than the commercial insecticide acetamiprid. These compounds leverage pyridine and thienopyridine cores for target binding, suggesting that the 4-chlorophenyl group synergizes with electron-deficient heterocycles to enhance bioactivity .

Table 1: Insecticidal Activity of 4-Chlorophenyl Heterocycles

Compound Structure Highlights Activity (vs. Acetamiprid) Source
Target Compound (Z-isomer) Thiophene, cyano, enamide Not reported -
N-(4-Chlorophenyl)pyridine derivative Pyridine, styryl groups Higher
N-(4-Chlorophenyl)thienopyridine derivative Thienopyridine, styryl groups Higher

Halogen Substitution Effects

The para-halogen substitution on phenyl rings is a critical factor in bioactivity. Evidence from maleimide derivatives shows that halogen size (F, Cl, Br, I) minimally impacts enzyme inhibition:

  • N-(4-Halophenyl)maleimides (F, Cl, Br, I) exhibited similar IC₅₀ values (4.34–7.24 μM) against monoacylglycerol lipase (MGL), indicating that steric/electronic effects of halogens are secondary to the maleimide core’s reactivity .

This contrasts with insecticidal compounds (Table 1), where the 4-chlorophenyl group is pivotal. The discrepancy suggests that bioactivity depends on the target system: enzyme inhibition may tolerate halogen variation, while insecticidal activity requires specific interactions enhanced by the 4-chlorophenyl group.

Table 2: Impact of Halogen Substitution on Bioactivity

Compound Halogen Target System IC₅₀/Activity Source
N-(4-Fluorophenyl)maleimide F MGL inhibition 5.18 μM
N-(4-Chlorophenyl)maleimide Cl MGL inhibition 7.24 μM
N-(4-Bromophenyl)maleimide Br MGL inhibition 4.37 μM
N-(4-Iodophenyl)maleimide I MGL inhibition 4.34 μM

Crystallographic and Structural Comparisons

Crystal structures of halogenated phenyl compounds reveal the role of weak interactions in molecular packing:

  • (E)-1-(4-Chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine forms chains via C–H⋯N and C–H⋯Cl bonds, with a 56° dihedral angle between phenyl planes. Similar brominated analogs show nearly identical packing, highlighting the robustness of weak interactions despite halogen size differences .

Functional Group Contributions

  • Cyano Group: Present in the target compound and the pyridine derivative from , this group likely enhances electrophilicity, improving target binding in insecticidal applications.
  • Thiophene vs. Pyridine : Thiophene’s electron-rich nature may alter charge distribution compared to pyridine, influencing redox properties or interaction with biological receptors.

Q & A

Basic Questions

Q. What synthetic methodologies are effective for preparing (Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide, and how do reaction conditions influence stereoselectivity?

  • Methodology : The compound can be synthesized via Knoevenagel condensation between a substituted thiophene aldehyde and an activated cyanoacetamide derivative. Key reaction parameters include solvent polarity (e.g., ethanol or DMF), temperature (60–80°C), and catalytic bases like piperidine to promote enamine formation. Stereochemical control of the Z-configuration is achieved through steric hindrance and π-π interactions during the reaction .
  • Validation : Confirm the Z-isomer using NOESY NMR to detect spatial proximity between the thiophene and chlorophenyl groups, coupled with X-ray crystallography for unambiguous assignment .

Q. Which spectroscopic techniques are optimal for structural elucidation and purity assessment of this compound?

  • Approach :

  • HRMS : Use high-resolution mass spectrometry to verify the molecular ion peak (e.g., [M+Na]⁺) with <2 ppm error .
  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly for the α,β-unsaturated enamide and thiophene protons .
  • FT-IR : Confirm the presence of cyano (C≡N, ~2200 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can contradictions in crystallographic data for the Z-configuration be resolved during structural refinement?

  • Analysis : Discrepancies in bond lengths or angles may arise from twinning or poor crystal quality. Use SHELXL for refinement, applying restraints for geometrically constrained groups (e.g., thiophene ring planarity). Validate the model with R-factor convergence (<5%) and Hirshfeld surface analysis to assess intermolecular interactions .
  • Case Study : In a related thioamide derivative, SHELXL refinement resolved positional disorder in the chlorophenyl ring by partitioning occupancy between two conformers .

Q. What enzymatic systems modify the compound’s α,β-unsaturated enamide moiety, and how do reaction conditions impact conversion rates?

  • Findings : Aldehyde dehydrogenases (Ald-DHs) preferentially oxidize saturated analogs over the α,β-unsaturated system. For example, in a biocatalytic cascade, the saturated substrate 4b achieved >80% conversion in 5 hours, while the unsaturated analog 4a showed <20% under identical conditions. Optimize pH (7.5–8.5) and cofactor (NAD⁺) concentration to enhance activity .

Q. Which structural features of the compound enable binding to human cyclic GMP-AMP synthase (cGAS), and how does this interaction inhibit enzymatic function?

  • Mechanistic Insight : The crystal structure (PDB: 7FTU) reveals that the cyano group forms a hydrogen bond with Lys394, while the thiophene moiety engages in hydrophobic interactions with Val83 and Leu85. The Z-configuration positions the chlorophenyl group to occupy a hydrophobic pocket, disrupting ATP binding .
  • Validation : Perform mutagenesis (e.g., Lys394Ala) to abrogate binding, confirmed via surface plasmon resonance (SPR) showing reduced affinity (ΔKD >10-fold) .

Q. How can computational modeling predict metabolic stability of the α,β-unsaturated enamide in hepatic microsomes?

  • Strategy : Use density functional theory (DFT) to calculate electron density at the β-carbon, predicting susceptibility to nucleophilic attack by glutathione. Dock the compound into cytochrome P450 3A4 active sites using AutoDock Vina, identifying potential oxidation sites (e.g., thiophene ring). Validate with in vitro microsomal assays measuring half-life (t₁/₂) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.